N,N-Diethyl-5-methylfuran-3-amine
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Overview
Description
N,N-Diethyl-5-methylfuran-3-amine is an organic compound belonging to the class of amines and furans It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an amine group at the 3-position, which is further substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methylfuran-3-amine can be achieved through several methods. One common approach involves the reductive amination of 5-methylfurfural with diethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and improved yields.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-5-methylfuran-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride when treated with hydrochloric acid and a reducing agent.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N,N-diethyl-5-methylfuran-3-yl carbamate when reacted with chloroformates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Chloroformates, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: N,N-diethyl-5-methylfuran-3-carboxylic acid.
Reduction: this compound hydrochloride.
Substitution: N,N-diethyl-5-methylfuran-3-yl carbamate and other derivatives.
Scientific Research Applications
N,N-Diethyl-5-methylfuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methylfuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
N,N-Diethyl-2-methylfuran-3-amine: A structural isomer with the methyl group at the 2-position instead of the 5-position.
N,N-Diethyl-5-methylthiophene-3-amine: A sulfur analog with a thiophene ring instead of a furan ring.
Uniqueness
N,N-Diethyl-5-methylfuran-3-amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a furan ring with an amine group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-diethyl-5-methylfuran-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-10(5-2)9-6-8(3)11-7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
INNLJIBAOPUGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=COC(=C1)C |
Origin of Product |
United States |
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